molecular formula C5H3Br2NO B039658 2,4-Dibromopyridine 1-oxide CAS No. 117196-08-4

2,4-Dibromopyridine 1-oxide

Cat. No.: B039658
CAS No.: 117196-08-4
M. Wt: 252.89 g/mol
InChI Key: HLTHDBIDRZSXAV-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromopyridine 1-oxide can be synthesized through a tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . The reaction involves the use of acetyl bromide at 80°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromopyridine 1-oxide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Reduction Reactions: 2,4-Dibromopyridine.

    Coupling Reactions: Bipyridine derivatives.

Scientific Research Applications

2,4-Dibromopyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromopyridine 1-oxide is unique due to its dual bromine substitution and N-oxide functionality, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2,4-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTHDBIDRZSXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Br)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555316
Record name 2,4-Dibromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117196-08-4
Record name 2,4-Dibromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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